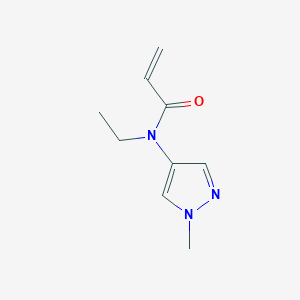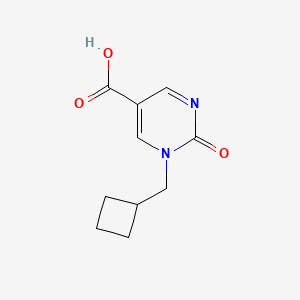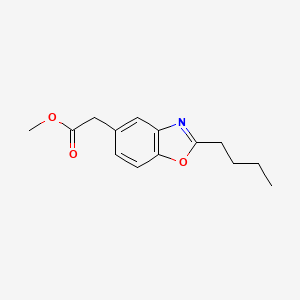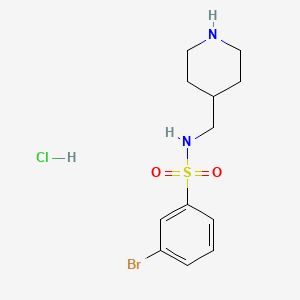
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide, also known as EMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMP is a pyrazole-based compound that has been synthesized using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide is not fully understood. However, studies have suggested that N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide may exert its biological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of pro-inflammatory mediators. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been shown to exhibit anti-microbial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can be synthesized using simple and straightforward methods, and the purity of the compound can be confirmed using various analytical techniques. However, N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide. One potential direction is the investigation of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another potential direction is the development of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide-based molecular probes for biological imaging and detection. Further studies are also needed to elucidate the mechanism of action of N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide and to investigate its potential toxicity in vivo.
Synthesemethoden
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can be synthesized using different methods, including the reaction of 1-methylpyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with propargylamine. Another method involves the reaction of 1-methylpyrazole-4-carboxylic acid with N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and propargylamine. The purity of the synthesized N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In medicinal chemistry, N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide has also been studied for its potential as a molecular probe for biological imaging and detection.
Eigenschaften
IUPAC Name |
N-ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)12(5-2)8-6-10-11(3)7-8/h4,6-7H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIDYOLOOJVQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(1-methylpyrazol-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940637.png)
![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/no-structure.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)

![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)



![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
